molecular formula C13H18O B13594837 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol CAS No. 351490-86-3

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol

Cat. No.: B13594837
CAS No.: 351490-86-3
M. Wt: 190.28 g/mol
InChI Key: ZCKMKRGGJZFAOG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol is an organic compound characterized by its unique structure, which includes an indane moiety fused with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with a suitable alkylating agent under controlled conditions. One common method includes the use of Grignard reagents, where 2,3-dihydro-1H-indene reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride
  • 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
  • N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide

Comparison: 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the indane moiety also contributes to its unique properties, making it a valuable compound for various applications.

Properties

CAS No.

351490-86-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C13H18O/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10,14H,7-9H2,1-2H3

InChI Key

ZCKMKRGGJZFAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)O

Origin of Product

United States

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